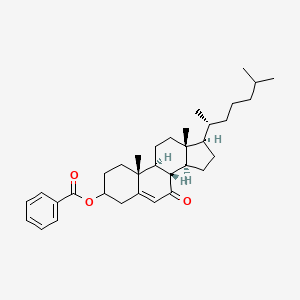
7-Oxocholest-5-en-3-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxocholest-5-en-3-yl benzoate is a chemical compound with the molecular formula C34H48O3 It is a derivative of cholesterol, where the hydroxyl group at the third position is esterified with benzoic acid, and the seventh position is oxidized to a ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxocholest-5-en-3-yl benzoate typically involves the esterification of cholesterol with benzoic acid, followed by oxidation at the seventh position. The reaction conditions often include the use of a strong acid catalyst for the esterification process and an oxidizing agent for the ketone formation. For instance, the esterification can be carried out using sulfuric acid or hydrochloric acid as a catalyst, while the oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production. The choice of solvents, catalysts, and oxidizing agents is optimized to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxocholest-5-en-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid backbone.
Reduction: The ketone group at the seventh position can be reduced to a hydroxyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of diketones or hydroxylated derivatives.
Reduction: Formation of 7-hydroxycholest-5-en-3-yl benzoate.
Substitution: Formation of substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
7-Oxocholest-5-en-3-yl benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of 7-Oxocholest-5-en-3-yl benzoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cholesteryl benzoate: An ester of cholesterol and benzoic acid, known for its liquid crystal properties.
7-Oxocholest-5-en-3-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
Cholest-5-en-3-yl benzoate: Lacks the ketone group at the seventh position.
Uniqueness
7-Oxocholest-5-en-3-yl benzoate is unique due to the presence of both the benzoate ester and the ketone group, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C34H48O3 |
|---|---|
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-29,31H,9-11,14-20H2,1-5H3/t23-,26?,27-,28+,29+,31+,33+,34-/m1/s1 |
Clave InChI |
CSZVQZAYIQQOMB-ICJVFHIZSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



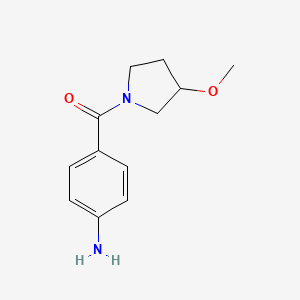
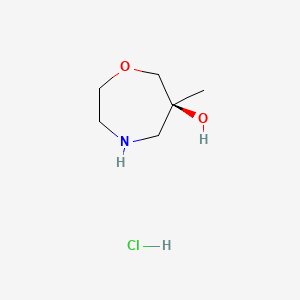
![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)
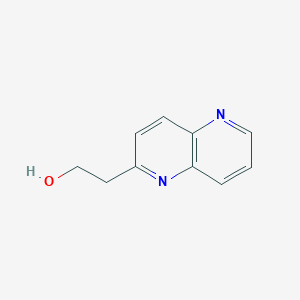
![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)
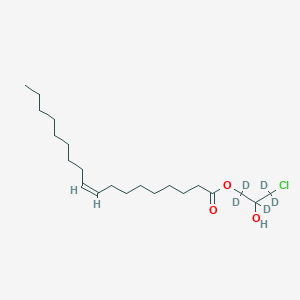
![[[(2R)-1-[6-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13840741.png)
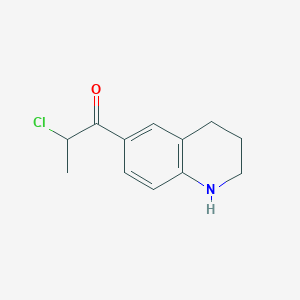
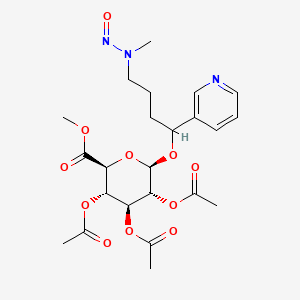
![N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide](/img/structure/B13840763.png)



